molecular formula C28H28ClN3O4 B11624812 Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624812
M. Wt: 506.0 g/mol
InChI Key: PPKURVBHXAGUOP-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (phew, that’s a mouthful!) is a complex organic compound with the following chemical formula:

C28H28ClN3O4\text{C}_{28}\text{H}_{28}\text{ClN}_3\text{O}_4C28​H28​ClN3​O4​

. Let’s break it down:

    Diethyl: Refers to the ethyl groups (C2H5) attached to the nitrogen atoms.

    4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]: Describes the pyrazole ring system with substituents—a phenyl group and a chlorophenyl group.

    2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Indicates the dihydropyridine core with carboxylate groups.

Preparation Methods

Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. These methods likely involve optimized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups (e.g., carbonyl groups).

    Substitution: The chlorophenyl group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) may be used.

Major Products: The major products formed during reactions with Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would vary based on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may find use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are essential to unravel its mode of action.

Comparison with Similar Compounds

and diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate . These compounds share structural features but differ in substituents and ring systems.

Biological Activity

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula C28H28ClN3O4C_{28}H_{28}ClN_{3}O_{4} and features several functional groups that contribute to its biological properties. The dihydropyridine core is significant in medicinal chemistry due to its interactions with calcium channels and other cellular receptors involved in cardiovascular functions. The presence of a chlorophenyl substituent and a pyrazole ring further enhances its reactivity and potential therapeutic applications.

Antihypertensive and Vasodilatory Effects

Compounds in the dihydropyridine class are primarily recognized for their antihypertensive and vasodilatory effects. These compounds typically function as calcium channel blockers, which help relax blood vessels and lower blood pressure. Preliminary studies suggest that this compound may exhibit similar properties, although specific studies on this compound are still limited.

Anti-inflammatory and Analgesic Properties

Given its structural similarities to other bioactive compounds, this dihydropyridine derivative may also possess anti-inflammatory and analgesic properties. The potential for these effects arises from its ability to modulate pathways involved in inflammation and pain signaling. Further research is required to confirm these activities specifically for this compound.

The exact mechanisms of action for this compound are under investigation. However, it is hypothesized that the compound interacts with various receptors involved in cardiovascular regulation. Studies have indicated that similar compounds can inhibit kinases associated with oncogenic pathways, suggesting potential anticancer activity as well .

Case Studies and Experimental Data

A study involving structurally related compounds demonstrated promising results against glioblastoma cell lines. Specifically, a derivative exhibited low micromolar activity against kinase AKT2/PKBβ, a significant target in glioma therapy. This suggests that this compound may also have anticancer potential .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo...C28H29ClN2O5Contains quinoline structure; different substituents
Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2...C29H31N3O5Methoxy group instead of chlorophenyl
Diethyl 2-(3-chloro-phenyl)-6-methylpyridine-3-carboxylateC13H14ClNSimpler structure; lacks dihydropyridine core

This comparative analysis highlights the uniqueness of this compound through its complex multi-ring system and specific substituents that may influence its biological activity differently from other compounds listed.

Properties

Molecular Formula

C28H28ClN3O4

Molecular Weight

506.0 g/mol

IUPAC Name

diethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28ClN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

PPKURVBHXAGUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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